Ceftizoxime sodium

Catalog No.
S523131
CAS No.
68401-82-1
M.F
C13H12N5NaO5S2
M. Wt
405.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftizoxime sodium

CAS Number

68401-82-1

Product Name

Ceftizoxime sodium

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11-;/m1./s1

InChI Key

ADLFUPFRVXCDMO-LIGXYSTNSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Cefizox, Ceftizoxime, Ceftizoxime Monosodium Salt, Ceftizoxime Sodium, FK 749, FK-749, FK749, FR 13749, FR-13749, FR13749, Monosodium Salt, Ceftizoxime, Salt, Ceftizoxime Monosodium, SK and F 88373 2, SK and F 88373-2, SK and F 883732, SKF 88373, SKF-88373, SKF88373, Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Description

The exact mass of the compound Ceftizoxime sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftizoxime sodium is the sodium salt of ceftizoxime, a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic []. Cephalosporins are derived from a natural product produced by the fungus Acremonium []. They gained significance due to their effectiveness against a wider range of bacteria compared to penicillin G, the first clinically used antibiotic []. Ceftizoxime sodium is particularly valuable in scientific research due to its potent bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics [, ].


Molecular Structure Analysis

Ceftizoxime sodium has a complex molecular structure containing a beta-lactam ring, a thiadiazole ring, and a methoxyimino side chain (key features) []. The beta-lactam ring is crucial for its mechanism of action, as it closely resembles the D-alanine-D-alanine peptide bond found in bacterial cell walls []. This similarity allows ceftizoxime sodium to bind to penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis []. The thiadiazole ring contributes to the drug's stability against certain beta-lactamase enzymes that can inactivate other cephalosporins [].


Chemical Reactions Analysis

The exact synthesis of ceftizoxime sodium is a proprietary process, but it likely involves multiple steps using various starting materials common in cephalosporin production []. Ceftizoxime sodium readily undergoes hydrolysis (decomposition) in water to form ceftizoxime, which is the active form of the drug.


Physical And Chemical Properties Analysis

  • Molecular Formula: C13H12N5NaO5S2 []
  • Molecular Weight: 467.4 g/mol []
  • Melting Point: Not reported (ceftazidime, another cephalosporin with similar structure, melts at around 190°C) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • Stability: Relatively stable in dry powder form, but hydrolyzes in aqueous solutions

Ceftizoxime sodium acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands, a major component of the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to cell lysis (bursting) and death of the bacteria [].

  • Antimicrobial Activity Studies: Researchers use Ceftizoxime sodium to test its effectiveness against various bacterial strains. This can help determine its potential use in treating specific infections and identify bacteria susceptible to this antibiotic [].
  • Mechanism of Action Studies: Scientists may use Ceftizoxime sodium to study how cephalosporin antibiotics work at a cellular level. This can involve investigating how the drug inhibits bacterial cell wall synthesis [].
  • Development of Resistance: Research may involve exposing bacteria to Ceftizoxime sodium to understand how they develop resistance to this antibiotic. This information is crucial for developing strategies to combat antibiotic resistance [].
  • Biofilm Studies: Biofilms are communities of bacteria that can be difficult to treat with antibiotics. Researchers may use Ceftizoxime sodium to assess its efficacy against bacteria in biofilms [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26337D5X88

Related CAS

68401-81-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ceftizoxime Sodium is the sodium salt form of ceftizoxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Ceftizoxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

68401-82-1

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Türkeş C, Söyüt H, Beydemir Ş. Human serum paraoxonase-1 (hPON1): in vitro
2: Bharathi Ch, Prasad ChS, Bharathi DV, Shankar R, Rao VJ, Dandala R, Naidu A.
3: Nahata MC, Edmonds JJ, Morosco RS. Stability of metronidazole and ceftizoxime
4: Rivers TE, Webster AA. Stability of ceftizoxime sodium, ceftriaxone sodium,
5: Ceftizoxime sodium (Cefizox). Med Lett Drugs Ther. 1983 Dec 9;25(650):109-10.
6: Honda F, Ono T, Itoh N, Mori J, Ohtsuka M, Kamitani T. General pharmacology of
7: Swenson E, Gooch WM 3rd, Higbee MD. Visual compatibility of ceftizoxime sodium
8: Watanabe K, Kin R, Murakami M, Kondo M. Influence of human serum on
9: Carlson GH, Matzke GR. Particle formation of ceftizoxime sodium injections. Am
10: Tomimasu K, Hayashi K, Tsuji Y. [Clinical investigation of ceftizoxime sodium
11: Sato T, Ueda K, Kuroiwa T. [Clinical investigation of ceftizoxime sodium
12: Bosso JA, Townsend RJ. Stability of clindamycin phosphate and ceftizoxime
13: Fukuhara K, Fujii T, Kado Y, Watanabe N. [Reproduction studies on ceftizoxime
14: Fukuhara K, Emi Y, Iwanami K, Furukawa T, Fujii T, Itoh N, Katsuki S,

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